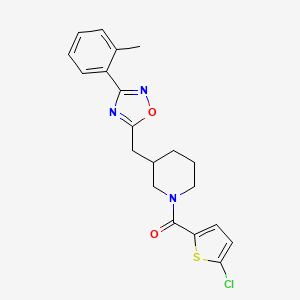
(5-Chlorothiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chlorothiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H20ClN3O2S and its molecular weight is 401.91. The purity is usually 95%.
BenchChem offers high-quality (5-Chlorothiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chlorothiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Applications
One study has detailed the synthesis and characterization of novel derivatives structurally related to the specified compound, demonstrating significant antibacterial activity against various bacterial strains such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The research highlights the potential of these compounds in addressing resistant bacterial infections through novel mechanisms of action (Rai et al., 2010).
Analgesic Applications
Another area of research has explored the analgesic effects of structurally similar compounds, particularly their ability to attenuate pain in models of neuropathic pain. This includes studies on compounds acting as agonists at specific receptor sites, suggesting potential therapeutic strategies for managing conditions like trigeminal neuralgia and chronic pain syndromes (Deseure et al., 2002).
Anticancer Research
The role of related compounds in inducing apoptosis in cancer cell lines, thereby offering a new avenue for anticancer drug development, has been substantiated. Such compounds have shown activity against breast and colorectal cancer cell lines, with the mechanism of action being tied to the induction of apoptosis and cell cycle arrest, suggesting a promising direction for targeted cancer therapies (Zhang et al., 2005).
Molecular Interaction Studies
Research has also delved into the molecular interactions of these compounds, particularly their binding affinities and mode of action at the receptor level, offering insights into their pharmacodynamic properties and potential therapeutic applications (Shim et al., 2002).
Supramolecular and Crystal Engineering
Studies focusing on the supramolecular architectures of derivatives have shed light on the role of non-covalent interactions in determining molecular conformation and stability, which is crucial for designing materials with specific physical and chemical properties (Sharma et al., 2019).
Propiedades
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-5-2-3-7-15(13)19-22-18(26-23-19)11-14-6-4-10-24(12-14)20(25)16-8-9-17(21)27-16/h2-3,5,7-9,14H,4,6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIPKGDYSKFNFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2442949.png)
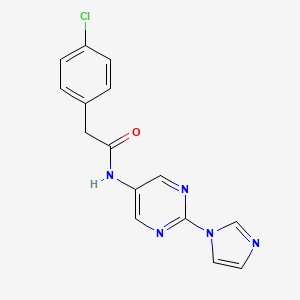
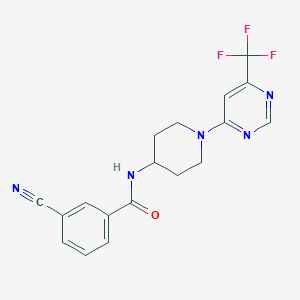
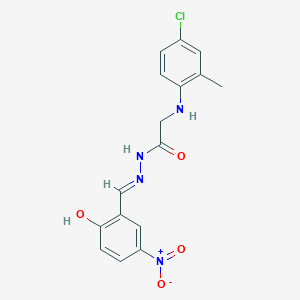
![4-acetyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2442954.png)
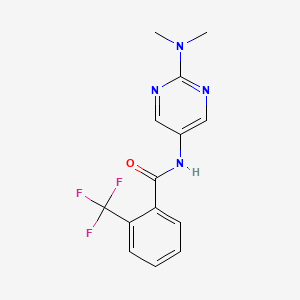
![N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2442956.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)acetamide;hydrochloride](/img/structure/B2442958.png)
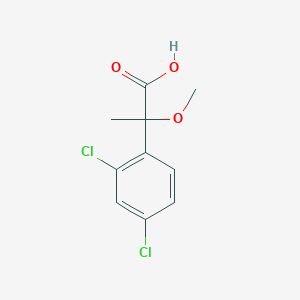
![3-[Cyclopentyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B2442963.png)
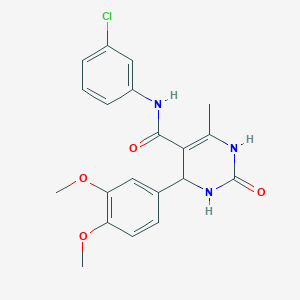
![2-(2-chlorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2442968.png)
amine](/img/structure/B2442970.png)
